diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate
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Overview
Description
Diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate typically involves the reaction of benzyl imidazole with appropriate methylation reagents such as iodomethane. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
Diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
What sets diethyl 2,2’-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate apart is its unique structure and the specific biological activities it exhibits, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 2-[2-(2-ethoxy-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O6/c1-5-27-11(23)8-20-10(3)7-21-13-14(18-16(20)21)19(4)17(26)22(15(13)25)9-12(24)28-6-2/h7H,5-6,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQYNTPPBZYEIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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